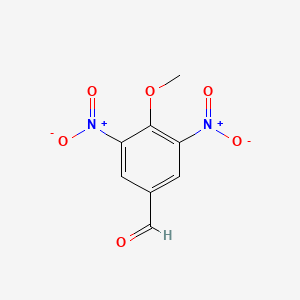

3,5-Dinitro-4-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dinitro-4-methoxybenzaldehyde (DNB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DNB is a yellow crystalline solid that is soluble in organic solvents and is synthesized using a multi-step process.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques: The synthesis of 3,5-Dinitro-4-methoxybenzaldehyde involves conventional nitration methodology, starting from 4-methoxy-3-nitrobenzaldehyde. A study corrected previous assumptions about its synthesis through tele nucleophilic aromatic substitution, demonstrating the complexity and precision required in its production (Monk et al., 2003).

Chemical Properties and Interactions

- Equilibrium Studies: This compound demonstrates interesting behaviors in solutions, like forming hemiacetals in methanol and Meisenheimer complexes in the presence of methoxide ions, indicating its reactivity and potential for various chemical interactions (Crampton et al., 1974).

- Electron Economy in Synthesis: 3,5-Dinitro-4-methoxybenzaldehyde can be involved in electrosynthesis processes, pairing two reactions to create valuable chemicals with no waste, showcasing its utility in efficient and sustainable chemical production (Sherbo et al., 2018).

Applications in Sensing and Detection

- Chemosensors: Derivatives of 3,5-Dinitro-4-methoxybenzaldehyde have been used in creating chemosensors, particularly for detecting Fe(III) ions. This highlights its role in developing sensitive and selective detection tools for specific ions (Sharma et al., 2015).

- pH Sensor Applications: The compound's derivatives have also been employed in creating pH sensors, demonstrating a color change from yellow to green-blue upon deprotonation. This application underscores its potential in developing visually responsive sensors (Ioniță, 2008).

Advanced Material Synthesis

- Indigo Dye Synthesis: It serves as a precursor in synthesizing green and highly soluble indigo dyes. These dyes exhibit unusual solubility and color properties, potentially useful for technical and analytical applications (Voss et al., 2003).

Propriétés

IUPAC Name |

4-methoxy-3,5-dinitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8-6(9(12)13)2-5(4-11)3-7(8)10(14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWSJJHARHAYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2428958.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)

![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)

![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)